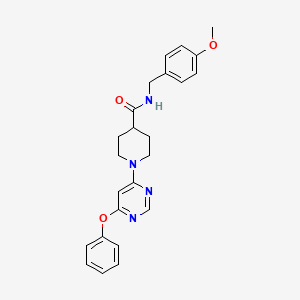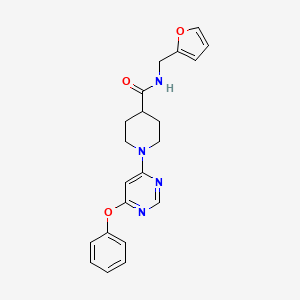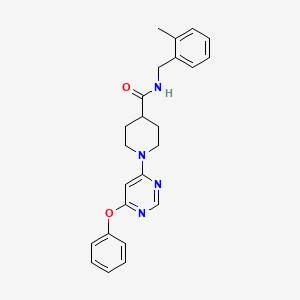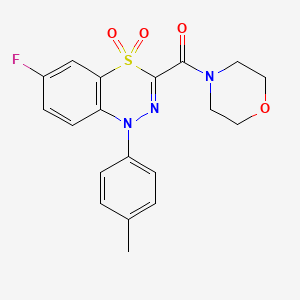![molecular formula C12H12FN3O2S B6584890 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide CAS No. 1251556-11-2](/img/structure/B6584890.png)
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group, an amino group, a methyl group, and a pyridine sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline, N-methylpyridine-3-sulfonamide, and appropriate reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes.
Pharmaceuticals: It is investigated for its potential use in drug development and formulation.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-chlorophenyl)amino]-N-methylpyridine-3-sulfonamide
- 2-[(4-bromophenyl)amino]-N-methylpyridine-3-sulfonamide
- 2-[(4-methylphenyl)amino]-N-methylpyridine-3-sulfonamide
Uniqueness
2-[(4-fluorophenyl)amino]-N-methylpyridine-3-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(4-fluoroanilino)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-14-19(17,18)11-3-2-8-15-12(11)16-10-6-4-9(13)5-7-10/h2-8,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDDCDYFCPYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-[7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584811.png)
![N-(3-chloro-4-methylphenyl)-2-[5-methyl-7-oxo-3-(pyridin-4-yl)-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6584819.png)



![N-[(2,4-dimethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B6584863.png)
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide](/img/structure/B6584870.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B6584875.png)
![methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B6584879.png)
![methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6584883.png)
![methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6584888.png)

![1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584899.png)
![1-[(4-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B6584910.png)
